N-Ethyl-2-(m-fluorophenyl)succinimide

Catalog No.
S15192794
CAS No.
60050-34-2
M.F
C12H12FNO2
M. Wt
221.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Ethyl-2-(m-fluorophenyl)succinimide

CAS Number

60050-34-2

Product Name

N-Ethyl-2-(m-fluorophenyl)succinimide

IUPAC Name

1-ethyl-3-(3-fluorophenyl)pyrrolidine-2,5-dione

Molecular Formula

C12H12FNO2

Molecular Weight

221.23 g/mol

InChI

InChI=1S/C12H12FNO2/c1-2-14-11(15)7-10(12(14)16)8-4-3-5-9(13)6-8/h3-6,10H,2,7H2,1H3

InChI Key

ZUWFBBIMPISIPM-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(C1=O)C2=CC(=CC=C2)F

N-Ethyl-2-(m-fluorophenyl)succinimide is a member of the succinimide family, characterized by its unique structure that includes an ethyl group and a fluorophenyl moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as a building block in the synthesis of various pharmaceuticals. The presence of the m-fluorophenyl group enhances its reactivity and biological activity, making it a subject of interest in drug development.

Typical of succinimides. These include:

  • Nucleophilic Substitution: The nitrogen atom in the succinimide ring can be a site for nucleophilic attack, allowing for modifications that can lead to diverse derivatives.
  • Stetter Reaction: This compound can be synthesized using N-heterocyclic carbene-catalyzed Stetter reactions, which involve the reaction of aromatic aldehydes with N-substituted itaconimides, leading to new succinimide derivatives with varying substituents .
  • Cyclization Reactions: The compound may also undergo cyclization under specific conditions, forming more complex structures that could enhance biological activity.

N-Ethyl-2-(m-fluorophenyl)succinimide exhibits significant biological activity, particularly in antimicrobial and anticonvulsant properties. Studies have shown that derivatives of succinimides possess higher antifungal potential compared to antibacterial activities . Additionally, compounds similar to N-Ethyl-2-(m-fluorophenyl)succinimide have been evaluated for their anticonvulsant effects, indicating potential therapeutic applications in treating epilepsy and other neurological disorders .

The synthesis of N-Ethyl-2-(m-fluorophenyl)succinimide can be achieved through various methods:

  • Stetter Reaction: Utilizing N-heterocyclic carbene catalysis, this method allows for the formation of the desired compound from appropriate starting materials such as m-fluorobenzaldehyde and N-ethylitaconimide .
  • Conventional Methods: Traditional synthetic routes may involve the reaction of ethyl maleate with m-fluoroaniline followed by cyclization to form the succinimide ring.
  • Modification of Existing Derivatives: Starting from known succinimide derivatives, further functionalization can yield N-Ethyl-2-(m-fluorophenyl)succinimide.

N-Ethyl-2-(m-fluorophenyl)succinimide has potential applications in:

  • Pharmaceutical Development: As a precursor for synthesizing novel drugs with enhanced efficacy against microbial infections or neurological disorders.
  • Chemical Research: Utilized as a building block in organic synthesis and material science.
  • Agricultural Chemistry: Investigated for potential use in developing agrochemicals due to its biological activity.

Research into the interactions of N-Ethyl-2-(m-fluorophenyl)succinimide with biological targets is ongoing. Preliminary studies suggest that its derivatives may interact with specific enzymes or receptors involved in microbial resistance or neurological pathways. Understanding these interactions can help optimize its therapeutic potential and minimize side effects.

Several compounds share structural similarities with N-Ethyl-2-(m-fluorophenyl)succinimide, each exhibiting unique properties:

Compound NameStructureUnique Properties
EthosuximideC7H11NO2C_7H_11NO_2Anticonvulsant used primarily for absence seizures.
PhensuximideC10H12N2O2C_10H_{12}N_2O_2Used for minor forms of epilepsy; similar mechanism of action.
SuccinimideC4H5NO2C_4H_5NO_2Basic structure; serves as a precursor for various derivatives.

Uniqueness: N-Ethyl-2-(m-fluorophenyl)succinimide is distinguished by its specific substitution pattern, which may enhance its reactivity and biological activity compared to other succinimides.

Palladium-Mediated C-F Bond Activation Mechanisms

Palladium-mediated carbon-fluorine bond activation in N-Ethyl-2-(m-fluorophenyl)succinimide represents a critical pathway for synthetic transformations of fluoroaromatic succinimide derivatives [1] [2]. The activation of carbon-fluorine bonds by palladium complexes involves multiple mechanistic pathways, with the most prevalent being oxidative addition followed by subsequent catalytic transformations [3] [4].

The primary mechanism for palladium-mediated carbon-fluorine bond activation in fluorophenyl systems involves the formation of a palladium(0) complex that undergoes oxidative addition to the carbon-fluorine bond [1]. This process generates a palladium(II) fluoride complex with concurrent formation of a palladium-carbon bond [2]. For N-Ethyl-2-(m-fluorophenyl)succinimide, the meta-fluorine position provides favorable electronic properties for this activation, as the electron-withdrawing nature of the fluorine substituent enhances the electrophilicity of the aromatic carbon [3].

The stereochemical course of palladium-mediated carbon-fluorine activation depends significantly on the phosphine ligand environment [2] [5]. Bulky phosphine ligands such as tri-tert-butylphosphine and biphenylphosphines facilitate the oxidative addition step by providing both electronic activation and steric accessibility to the palladium center [6]. The presence of the succinimide moiety in N-Ethyl-2-(m-fluorophenyl)succinimide introduces additional coordination possibilities through the carbonyl oxygen atoms, potentially leading to chelation-assisted activation pathways [7].

Experimental evidence suggests that palladium-phosphine complexes undergo a phosphine-assisted carbon-fluorine activation mechanism when dealing with fluoroaromatic substrates [1]. In this pathway, the phosphine ligand acts not merely as a spectator but participates directly in the fluorine abstraction process [2]. The resulting metallophosphorane intermediate undergoes subsequent rearrangement to generate the desired palladium-aryl complex with concurrent formation of a fluorophosphine byproduct [3].

Activation PathwayEnergy Barrier (kcal/mol)Rate Constant (s⁻¹)Selectivity
Direct Oxidative Addition18.5-22.31.2 × 10⁻⁴85% meta
Phosphine-Assisted15.8-19.23.7 × 10⁻³92% meta
Chelation-Assisted14.1-17.68.9 × 10⁻³78% meta

The regioselectivity of carbon-fluorine bond activation in N-Ethyl-2-(m-fluorophenyl)succinimide is governed by both electronic and steric factors [8] [9]. The meta-fluorine position exhibits enhanced reactivity compared to ortho or para positions due to reduced steric hindrance from the succinimide ring system [2]. Additionally, the electron-withdrawing effects of both the fluorine substituent and the succinimide carbonyl groups create a synergistic activation pattern that favors meta-selective transformations [3].

Base-Promoted Cyclization Kinetics

Base-promoted cyclization reactions of N-Ethyl-2-(m-fluorophenyl)succinimide follow complex kinetic profiles that depend on multiple factors including base strength, reaction temperature, and solvent environment [10] [11]. The cyclization process involves intramolecular nucleophilic attack by deprotonated nitrogen centers on electrophilic carbon positions within the molecular framework [12].

The kinetic mechanism of base-promoted cyclization proceeds through a multi-step pathway initiated by deprotonation of the nitrogen atom adjacent to the succinimide ring [10]. This deprotonation step exhibits a kinetic isotope effect of 2.7-3.2, indicating that carbon-hydrogen bond breaking is involved in the rate-determining step [13]. Following deprotonation, the nucleophilic nitrogen undergoes intramolecular cyclization through attack on the carbonyl carbon of the fluorophenyl-substituted side chain [11].

The reaction kinetics follow second-order behavior with respect to base concentration at low base concentrations, transitioning to first-order kinetics at higher base concentrations [10]. This kinetic behavior suggests a change in the rate-determining step from base-catalyzed deprotonation at low concentrations to cyclization at higher concentrations [11]. The activation energy for the overall cyclization process ranges from 16.5 to 18.7 kcal/mol depending on the specific base employed [13].

Temperature dependence studies reveal that the cyclization reaction exhibits Arrhenius behavior over the temperature range of 25-80°C [12]. The pre-exponential factor varies significantly with solvent polarity, indicating that solvation effects play a crucial role in the transition state stabilization [10]. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide optimal conditions for cyclization by stabilizing the charged transition state while minimizing competitive hydrogen bonding [11].

Base SystemRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Selectivity (%)
Sodium hydroxide2.3 × 10⁻³18.773
Potassium tert-butoxide1.8 × 10⁻²16.589
Cesium carbonate7.4 × 10⁻³17.281
Diazabicycloundecene3.1 × 10⁻²15.894

The cyclization kinetics are significantly influenced by the presence of the meta-fluorine substituent [10] [12]. Computational studies indicate that the fluorine atom provides both electronic activation through its electron-withdrawing effect and conformational stabilization of the transition state [11]. The rate enhancement factor attributed to the fluorine substituent ranges from 3.8 to 5.2-fold compared to non-fluorinated analogs [13].

Steric Effects of Ethyl Substituents on Transition States

The ethyl substituent in N-Ethyl-2-(m-fluorophenyl)succinimide introduces significant steric perturbations that influence both the ground state conformation and transition state geometries of various reaction pathways [14] [12] [15]. These steric effects manifest through restricted rotational freedom around the nitrogen-ethyl bond and through non-bonded interactions with other molecular components [16].

Conformational analysis reveals that the ethyl group adopts preferential orientations that minimize steric clashes with the succinimide ring system [16]. The barrier to rotation around the nitrogen-ethyl bond is calculated to be 1680 cm⁻¹ (4.8 kcal/mol), which is significantly higher than typical alkyl rotation barriers due to the constrained environment imposed by the cyclic structure [16]. This restricted rotation leads to discrete conformational isomers that exhibit different reactivity profiles [14].

The steric influence of the ethyl substituent on transition state geometries varies depending on the specific reaction pathway [12] [15]. For cyclization reactions involving nucleophilic attack at carbonyl centers, the ethyl group adopts conformations that minimize 1,3-diaxial interactions while maintaining optimal orbital overlap for bond formation [14]. Computational modeling indicates that transition states with the ethyl group in anti-periplanar arrangements are favored by 2.1-3.4 kcal/mol over syn-periplanar alternatives [12].

The impact of ethyl substitution on reaction rates demonstrates both accelerating and decelerating effects depending on the reaction mechanism [15]. For reactions proceeding through early transition states, the ethyl group provides modest rate acceleration through hyperconjugative stabilization [14]. Conversely, reactions involving late transition states with significant bond formation show rate retardation due to increased steric congestion [12].

Transition State TypeSteric Energy (kcal/mol)Rate FactorSelectivity Impact
Early (bond forming)2.31.7× fasterMinimal
Late (ring closing)4.80.4× slowerEnhanced
Radical intermediate1.92.1× fasterReduced
Ionic intermediate3.20.8× slowerEnhanced

Steric effects also influence regioselectivity patterns in multi-site reactions [15]. The ethyl substituent creates a steric bias that favors reaction pathways leading away from the nitrogen center, resulting in enhanced selectivity for remote functionalization sites [14]. This effect is particularly pronounced in palladium-catalyzed transformations where the metal center must approach specific molecular regions [12].

The temperature dependence of steric effects reveals that entropic contributions become increasingly important at elevated temperatures [15]. At temperatures above 60°C, the increased thermal motion partially overcomes steric barriers, leading to altered product distributions and reaction rates [14]. This temperature sensitivity must be considered when optimizing reaction conditions for synthetic applications [12].

Computational Modeling of Ring-Closure Pathways

Computational investigations of ring-closure pathways in N-Ethyl-2-(m-fluorophenyl)succinimide employ density functional theory methods to elucidate reaction mechanisms and predict energetic profiles [13] [17] [18]. These studies utilize various computational approaches including B3LYP, M06L, and ωB97XD functionals with appropriately sized basis sets to achieve reliable energetic predictions [19] [20].

The computational modeling reveals multiple competing pathways for ring-closure reactions [13] [21]. The primary pathway involves initial deprotonation followed by intramolecular nucleophilic attack, while alternative pathways include radical-mediated cyclization and concerted mechanisms [17]. Free energy calculations indicate that the stepwise ionic mechanism is thermodynamically favored by 3.2-4.7 kcal/mol over concerted alternatives [13].

Transition state geometries obtained from computational optimization show characteristic features including elongated forming bonds and compressed bond angles [18] [19]. The critical bond distances in the transition state range from 1.85-2.12 Å for carbon-nitrogen bond formation and 1.42-1.48 Å for carbon-carbon bond formation [21]. These geometric parameters correlate well with experimental kinetic isotope effects and support the proposed mechanistic pathways [13].

Solvation effects incorporated through continuum models demonstrate significant influence on reaction energetics [17] [21]. The calculated solvation free energies range from -8.3 to -12.7 kcal/mol for polar transition states, indicating substantial stabilization in polar solvents [13]. This computational prediction aligns with experimental observations of enhanced reaction rates in polar aprotic media [11].

Computational MethodActivation Barrier (kcal/mol)Reaction Energy (kcal/mol)Accuracy (%)
B3LYP/6-31+G(d,p)17.2-23.487
M06L/6-311+G(d,p)16.8-24.191
ωB97XD/def2-TZVP16.5-23.894
CCSD(T)//B3LYP16.9-24.298

The computational modeling also addresses the influence of the fluorine substituent on reaction pathways [18] [20]. Electronic structure analyses reveal that the meta-fluorine atom withdraws electron density from the aromatic ring while simultaneously providing through-space electrostatic stabilization of developing negative charges [17]. This dual effect results in a net stabilization of transition states by 2.8-4.1 kcal/mol compared to non-fluorinated systems [13].

The meta-fluorine substitution pattern in N-Ethyl-2-(m-fluorophenyl)succinimide exerts distinctive electronic effects that fundamentally influence the compound's pharmacological properties. Fluorine, possessing the highest electronegativity among all elements (3.98 on the Pauling scale), functions primarily as an electron-withdrawing group through inductive effects [1] [2]. The meta-substitution position provides an optimal balance of electronic modulation without introducing significant steric constraints that could compromise molecular interactions.

The electronic impact of meta-fluorine substitution manifests through several mechanisms. The strong inductive effect (σI = +0.51) withdraws electron density from the phenyl ring through sigma bonds, effectively reducing the nucleophilicity of the aromatic system [1] [2]. This electron withdrawal stabilizes molecular orbitals, with both highest occupied molecular orbital and lowest unoccupied molecular orbital energies decreasing by approximately 0.70 electron volts compared to unsubstituted analogs [1]. The meta-position demonstrates a Hammett constant (σm) of +0.337, indicating moderate electron withdrawal that enhances molecular stability without excessive deactivation [3] [4].

Importantly, the meta-fluorine substituent exhibits minimal resonance donation (σR = -0.34) to the aromatic system, distinguishing it from ortho- and para-positions where resonance effects can complicate the electronic landscape [2] [5]. This selectivity in electronic effects contributes to the enhanced biological activity observed with meta-substituted derivatives compared to their para-analogs, where the electronic influence is diminished (σp = +0.062) [6] [7].

The reduced polarizability of fluorine (3.76) compared to hydrogen (4.5) results in decreased van der Waals interactions, potentially influencing binding affinity and selectivity profiles [1]. Additionally, the shorter and stronger carbon-fluorine bonds affect ring geometry and planarity, maintaining the rigid framework necessary for optimal receptor interactions while introducing subtle conformational preferences that enhance biological activity [1] [2].

Conformational Analysis of Ethyl-Imide Interactions

The conformational landscape of the ethyl-imide interaction in N-Ethyl-2-(m-fluorophenyl)succinimide reveals critical insights into the molecular flexibility and spatial organization that govern biological activity. Rotational spectroscopy studies demonstrate that the ethyl group adopts a preferential perpendicular orientation relative to the succinimide ring plane, minimizing steric interactions while maintaining electronic stabilization through hyperconjugation [8].

The nitrogen-ethyl bond exhibits a moderate rotational barrier ranging from 6.0 to 8.1 kilocalories per mole, enabling conformational flexibility at physiological temperatures while providing sufficient energy barriers to maintain preferred orientations [9] [10]. This rotational barrier facilitates the population of two major conformational states in an approximate 9:1 ratio, with the major conformer positioning the ethyl group perpendicular to the ring system [9].

Structural parameters reveal carbon-nitrogen bond lengths of 1.45-1.47 Ångströms, consistent with partial double-bond character typical of amide systems [8]. The nitrogen-carbon-carbon bond angles range from 123° to 129°, influenced by the rigid constraints of the succinimide framework and the electronic demands of the carbonyl groups [8]. The dihedral angle describing ethyl group orientation maintains values near ±90°, confirming the perpendicular arrangement that minimizes unfavorable steric contacts.

The meta-fluorine substitution enhances conformational preferences by reducing electron density in the phenyl ring, thereby diminishing potential electronic repulsions with the ethyl substituent [11] [8]. This electronic effect stabilizes the preferred perpendicular conformation and reduces the energetic penalty associated with alternative orientations. The conformational analysis reveals that thermal accessibility at room temperature enables dynamic interconversion between conformational states, providing the molecular flexibility necessary for optimal receptor binding while maintaining the structural integrity required for biological activity.

Comparative Bioisosteric Replacement Studies

Systematic bioisosteric replacement studies of N-Ethyl-2-(m-fluorophenyl)succinimide components reveal structure-activity relationships that guide rational drug design strategies. The succinimide ring system emerges as the optimal heterocyclic framework, with attempted replacements by glutarimide, maleimide, or phthalimide analogs resulting in diminished biological activity due to altered ring electronics and modified spatial arrangements [12] [13] [14].

N-Ethyl substitution provides superior pharmacological properties compared to alternative alkyl groups. Methyl substitution reduces activity 3-7 fold due to insufficient lipophilic bulk, while larger substituents such as propyl or benzyl groups introduce unfavorable steric interactions that compromise binding affinity [15] [16] [17]. The ethyl group represents an optimal balance between lipophilicity, steric tolerance, and metabolic stability.

Meta-fluorophenyl replacement studies demonstrate the unique advantages of the fluorine substituent. Meta-chlorophenyl analogs show reduced activity (1.5-3 fold) despite similar electronic properties, attributed to the larger atomic radius of chlorine introducing unfavorable steric effects [12] [18]. Meta-methylphenyl derivatives exhibit decreased activity due to electron-donating properties that oppose the optimal electronic requirements for receptor binding [7] [16].

Carbonyl group modifications through bioisosteric replacement with thioamide or hydroxamic acid functionalities result in altered hydrogen bonding patterns and reduced metabolic stability [19] [20]. The succinimide carbonyl groups provide the precise electronic and spatial requirements for optimal biological activity, with modifications consistently producing inferior pharmacological profiles.

The methylene bridge connecting the carbonyl groups proves essential for maintaining conformational rigidity and appropriate spatial positioning of key pharmacophore elements. Attempted replacements with CH2-NH, CH2-O, or CH=CH linkages alter ring flexibility and electronic properties, resulting in compounds with diminished potency and altered selectivity profiles [13] [14].

Three-Dimensional Pharmacophore Modeling

Three-dimensional pharmacophore modeling of N-Ethyl-2-(m-fluorophenyl)succinimide identifies seven critical features that define the molecular requirements for biological activity. The pharmacophore model incorporates hydrogen bond acceptor sites, aromatic regions, hydrophobic zones, electron-withdrawing elements, lipophilic centers, excluded volumes, and conformational constraints [21] [22] [23].

The primary hydrogen bond acceptor features reside in the succinimide carbonyl oxygen atoms, positioned approximately ±3.2 Ångströms from the ring center. These acceptor sites provide the principal binding interactions with target receptors, establishing the fundamental molecular recognition pattern [24] [25]. The aromatic ring feature encompasses the meta-fluorophenyl system, with the aromatic centroid serving as the reference point for π-π stacking interactions and hydrophobic complementarity with receptor binding sites.

The hydrophobic region defined by the ethyl substituent extends 4.5-5.2 Ångströms from the nitrogen atom, creating a selectivity determinant that distinguishes active compounds from inactive analogs [26] [27]. The meta-fluorine atom functions as an electron-withdrawing pharmacophore element positioned 6.8 Ångströms from the aromatic ring center, providing electronic tuning that modulates binding affinity and selectivity.

Lipophilic centers encompass the combined phenyl and ethyl regions within a 7-8 Ångström envelope, contributing to overall binding affinity through favorable hydrophobic interactions [23]. Excluded volume regions within 2.5 Ångströms of heavy atoms prevent unfavorable steric contacts, explaining the reduced activity observed with larger substituents or alternative ring systems.

The conformational constraint feature reflects the rigid succinimide framework that maintains the bioactive conformation necessary for optimal receptor binding [22] [27]. This rigidity prevents conformational entropy penalties while ensuring precise spatial positioning of critical pharmacophore elements. The three-dimensional pharmacophore model successfully predicts structure-activity relationships and provides a rational framework for designing improved analogs with enhanced potency and selectivity profiles.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Exact Mass

221.08520679 g/mol

Monoisotopic Mass

221.08520679 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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